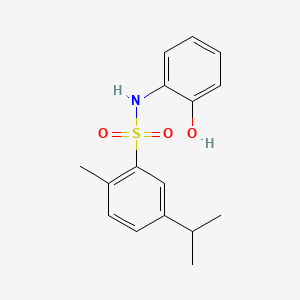
N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a hydroxyl group, and various alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-hydroxyaniline with 5-isopropyl-2-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Shares the hydroxyl and amide functional groups but lacks the sulfonamide group.
N-(2-hydroxyphenyl)-2-propylpentanamide: Similar structure but with different alkyl substituents.
N-(5-chloro-2-hydroxyphenyl)acetamide: Contains a chloro substituent instead of the isopropyl and methyl groups.
Uniqueness
N-(2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in various pharmacologically active compounds, making it a valuable target for research and development.
Propriétés
Numéro CAS |
1428152-98-0 |
|---|---|
Formule moléculaire |
C16H19NO3S |
Poids moléculaire |
305.4g/mol |
Nom IUPAC |
N-(2-hydroxyphenyl)-2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11(2)13-9-8-12(3)16(10-13)21(19,20)17-14-6-4-5-7-15(14)18/h4-11,17-18H,1-3H3 |
Clé InChI |
SUXRSOLYDQWJAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















